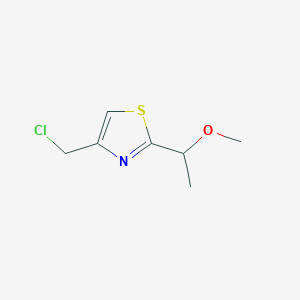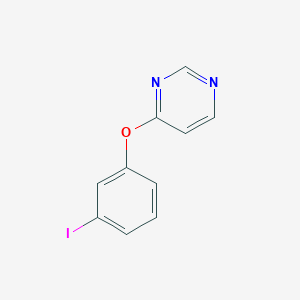![molecular formula C8H15N B1526887 1-アザスピロ[3.5]ノナン CAS No. 13374-55-5](/img/structure/B1526887.png)
1-アザスピロ[3.5]ノナン
説明
1-Azaspiro[3.5]nonane is a useful research compound. Its molecular formula is C8H15N and its molecular weight is 125.21 g/mol. The purity is usually 95%.
The exact mass of the compound 1-Azaspiro[3.5]nonane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Azaspiro[3.5]nonane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Azaspiro[3.5]nonane including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
1-アザスピロ[3.5]ノナン: 科学研究における応用に関する包括的な分析: 1-アザスピロ[3.5]ノナンは、科学研究において幅広い用途を持つ汎用性の高い化合物です。以下は、さまざまな分野における独自の応用に焦点を当てた詳細なセクションです。
医薬品化学
1-アザスピロ[3.5]ノナン誘導体は、医薬品化学において遍在するモルホリンの貴重な構造的代替物として提案されており、新規治療薬の開発の可能性を提供しています .
有機合成
この化合物は、天然物や医薬品に多く見られる複雑なスピロ環状構造の合成における重要な中間体として役立ちます . 不斉合成やドミノラジカル二環化反応におけるその使用は、複雑な分子構造を構築する上での重要性を強調しています .
アルカロイド合成
アルカロイド合成の分野では、1-アザスピロ[3.5]ノナンは、治療の可能性から注目を集めているセファロタクスアルカロイドに見られる複雑なスピロ環状ピロリジン骨格の構築に不可欠です .
炭水化物化学
この化合物は、炭水化物化学にも応用されており、ラジカル化学を利用して新規構造を創出することで、炭水化物骨格と融合したスピロヘテロ環の形成に貢献しています .
オキセタン融合化合物
注目すべき応用としては、スピロ環状オキセタン融合ベンゾイミダゾールの合成があります。1-アザスピロ[3.5]ノナン誘導体は、酸化環化を促進して環融合ベンゾイミダゾール化合物を生成します .
ニトロキシド合成
関連する前駆体からのピロリジンニトロキシドの合成には、1-アザスピロ[3.5]ノナン誘導体が関与しており、さまざまな用途における安定なニトロキシドラジカルを生成する役割を果たしています .
鎮痛薬開発
薬理学では、1-アザスピロ[3.5]ノナンの誘導体が合成され、その鎮痛作用が評価されており、鎮痛療法におけるこの化合物の可能性を示しています .
各応用は、この化合物の多様性と、複数の分野における科学研究の発展における重要性を示しています。上記のセクションは、1-アザスピロ[3.5]ノナンが現代の科学的取り組みにおいて果たす多様な役割を垣間見ることができます。
各応用に関する詳細については、提供された参考文献を参照してください。
MDPI - スピロ環状オキセタン融合ベンゾイミダゾールの合成 RSC - スピロ環状ピロリジンのモジュール式で発散的なアプローチ Springer - ラジカル化学による炭水化物スピロヘテロ環 RSC - 1-置換2-アザスピロ[3.3]ヘプタンの不斉合成 ACS - 分子内プリンス環化/シュミット反応の開発 アカデミア - ドミノラジカル二環化による1-アザスピロ[4.4]ノナン誘導体の合成 Beilstein Journals - 分子内1,3による1-アザスピロ[4.4]ノナン-1-オキシル [Springer - N-(1-アリール-3-オキソ-2-アザスピロ[3.5](https://link.springer.com/article/10.1134/S107036322308
作用機序
Target of Action
Similar spirocyclic compounds have been reported to inhibit fatty acid amide hydrolase (faah) . FAAH is an enzyme that breaks down endocannabinoids, which are involved in pain sensation, mood, and memory .
Mode of Action
It’s worth noting that similar spirocyclic compounds have been found to inhibit faah, potentially increasing the levels of endocannabinoids .
Biochemical Pathways
If it does inhibit faah like its spirocyclic counterparts, it could impact the endocannabinoid system, affecting pain sensation, mood, and memory .
Result of Action
If it acts similarly to other spirocyclic compounds, it may increase endocannabinoid levels, potentially affecting pain sensation, mood, and memory .
生化学分析
Biochemical Properties
1-Azaspiro[3.5]nonane plays a significant role in biochemical reactions, particularly as an inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme responsible for the hydrolysis of fatty acid amides, including anandamide, which is an endogenous cannabinoid neurotransmitter. By inhibiting FAAH, 1-Azaspiro[3.5]nonane increases the levels of anandamide, thereby modulating cannabinoid receptor activity and influencing various physiological processes . The interaction between 1-Azaspiro[3.5]nonane and FAAH is characterized by high potency and selectivity, making it a valuable tool for studying the endocannabinoid system.
Cellular Effects
1-Azaspiro[3.5]nonane has been shown to affect various types of cells and cellular processes. In particular, it influences cell signaling pathways, gene expression, and cellular metabolism by modulating the levels of endocannabinoids. The increased levels of anandamide resulting from FAAH inhibition can activate cannabinoid receptors, leading to downstream effects on cell function. These effects include alterations in neurotransmitter release, immune cell function, and metabolic processes .
Molecular Mechanism
The molecular mechanism of action of 1-Azaspiro[3.5]nonane involves its binding to the active site of FAAH, where it acts as a competitive inhibitor. This binding prevents the enzyme from hydrolyzing fatty acid amides, leading to an accumulation of these signaling molecules. The inhibition of FAAH by 1-Azaspiro[3.5]nonane is characterized by a high affinity and specificity, which is crucial for its effectiveness in modulating the endocannabinoid system . Additionally, the compound may interact with other biomolecules, such as transporters and receptors, further influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Azaspiro[3.5]nonane have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods. Long-term studies have shown that the sustained inhibition of FAAH by 1-Azaspiro[3.5]nonane can lead to prolonged elevations in endocannabinoid levels, resulting in persistent modulation of cellular functions . The exact temporal dynamics of these effects can vary depending on the experimental conditions and the specific cell types being studied.
Dosage Effects in Animal Models
The effects of 1-Azaspiro[3.5]nonane in animal models have been found to vary with different dosages. At lower doses, the compound effectively inhibits FAAH and increases endocannabinoid levels without causing significant adverse effects. At higher doses, 1-Azaspiro[3.5]nonane can exhibit toxic effects, including neurotoxicity and hepatotoxicity . These threshold effects highlight the importance of careful dosage optimization in preclinical studies to balance efficacy and safety.
Metabolic Pathways
1-Azaspiro[3.5]nonane is involved in metabolic pathways related to the endocannabinoid system. The compound interacts with FAAH, leading to the inhibition of fatty acid amide hydrolysis and the subsequent accumulation of endocannabinoids. These elevated levels of endocannabinoids can influence various metabolic processes, including lipid metabolism and energy homeostasis
Transport and Distribution
Within cells and tissues, 1-Azaspiro[3.5]nonane is transported and distributed through interactions with various transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments, where it can exert its inhibitory effects on FAAH . The distribution of 1-Azaspiro[3.5]nonane can vary depending on the tissue type and the presence of specific transport mechanisms.
Subcellular Localization
The subcellular localization of 1-Azaspiro[3.5]nonane is influenced by its interactions with targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can interact with FAAH and other biomolecules. The precise localization of 1-Azaspiro[3.5]nonane can impact its activity and function, as well as its ability to modulate cellular processes .
特性
IUPAC Name |
1-azaspiro[3.5]nonane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N/c1-2-4-8(5-3-1)6-7-9-8/h9H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSVCZOLYJIKPPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13374-55-5 | |
| Record name | 1-azaspiro[3.5]nonane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main synthetic routes to obtain 1-Azaspiro[3.5]nonane derivatives?
A1: Recent research highlights the use of photoirradiation as a key method for synthesizing 1-Azaspiro[3.5]nonane derivatives. Specifically, exposing 2-(N-alkylamino)cyclohex-2-enones to UV light yields N-alkyl-1-azaspiro[3.5]nonane-2,5-diones. [] This method has proven effective, although the yields have been moderate. Further research explores the use of 2-[N-acyl-N-(2-propenyl) amino] cyclohex-2-enones as starting materials, leading to the formation of 9-acyl-9-azatricyclo [5.2.1.01.6] decan-2-ones as the major products. Interestingly, 1-Azaspiro[3.5]nonane-2,5-diones were also isolated as minor products in some instances. []
Q2: Is there structural confirmation for these synthesized compounds?
A2: Yes, structural characterization is crucial for confirming the identity of synthesized compounds. Researchers utilized X-ray crystallography to determine the structure of a synthesized N-alkyl-1-azaspiro[3.5]nonane-2,5-dione derivative. [] This technique provides detailed three-dimensional structural information, offering valuable insights into the compound's geometry and bonding.
Q3: Are there any studies on enantioselective synthesis of these compounds?
A3: Yes, researchers have investigated the enantioselective synthesis of β-lactam derivatives, structurally related to 1-Azaspiro[3.5]nonane. By using a chiral host molecule and employing inclusion crystal formation with 2-(N-acyl-N-alkylamino)cyclohex-2-enones, they successfully synthesized optically active N-alkyl-1-azaspiro[3.5]-nonane-2,5-diones. [] This approach opens possibilities for developing stereoselective synthetic routes for specific isomers of 1-Azaspiro[3.5]nonane derivatives.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


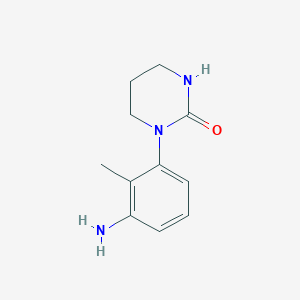

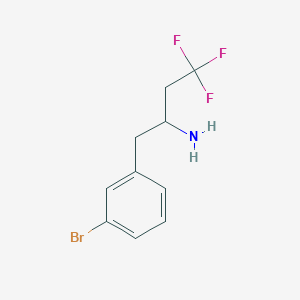
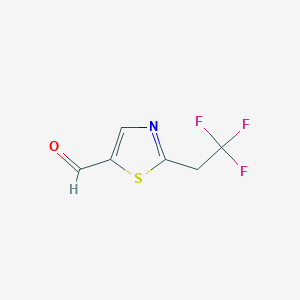
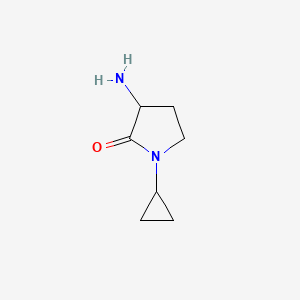
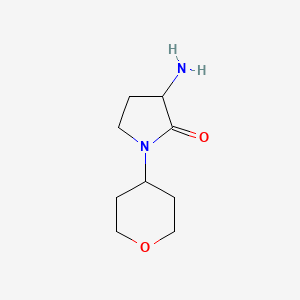
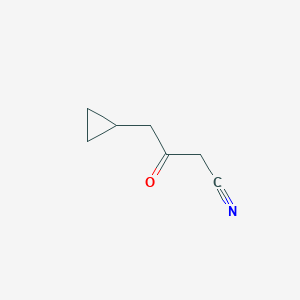
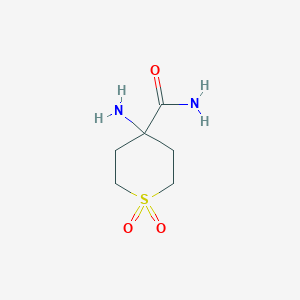
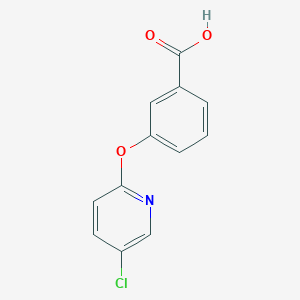
![2-{[4-amino-5-(5-methyl-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B1526819.png)

![2-{[(4-Bromophenyl)sulfanyl]methyl}pyrrolidine](/img/structure/B1526822.png)
